6-Oxaspiro[2.5]octan-1-ylmethanamine 6-Oxaspiro[2.5]octan-1-ylmethanamine
Brand Name: Vulcanchem
CAS No.: 1339128-10-7
VCID: VC2858760
InChI: InChI=1S/C8H15NO/c9-6-7-5-8(7)1-3-10-4-2-8/h7H,1-6,9H2
SMILES: C1COCCC12CC2CN
Molecular Formula: C8H15NO
Molecular Weight: 141.21 g/mol

6-Oxaspiro[2.5]octan-1-ylmethanamine

CAS No.: 1339128-10-7

Cat. No.: VC2858760

Molecular Formula: C8H15NO

Molecular Weight: 141.21 g/mol

* For research use only. Not for human or veterinary use.

6-Oxaspiro[2.5]octan-1-ylmethanamine - 1339128-10-7

Specification

CAS No. 1339128-10-7
Molecular Formula C8H15NO
Molecular Weight 141.21 g/mol
IUPAC Name 6-oxaspiro[2.5]octan-2-ylmethanamine
Standard InChI InChI=1S/C8H15NO/c9-6-7-5-8(7)1-3-10-4-2-8/h7H,1-6,9H2
Standard InChI Key AZHAYPBYLOQJFW-UHFFFAOYSA-N
SMILES C1COCCC12CC2CN
Canonical SMILES C1COCCC12CC2CN

Introduction

Chemical Identity and Structural Characteristics

Basic Chemical Information

6-Oxaspiro[2.5]octan-1-ylmethanamine exists in two primary forms: the free base form and its hydrochloride salt. The free base form has the molecular formula C8H15NO with a molecular weight of 141.21 g/mol, while the hydrochloride salt (6-Oxaspiro[2.5]octan-1-ylmethanamine hydrochloride) has the formula C8H16ClNO with a molecular weight of 177.67 g/mol. The compound is registered with CAS number 1339128-10-7 for the free base and 1384431-19-9 for the hydrochloride salt. These distinct forms offer different solubility profiles and stability characteristics, making them suitable for various research applications.

The IUPAC name for this compound is 6-oxaspiro[2.5]octan-2-ylmethanamine, reflecting its structural arrangement with the amine group positioned on the spirocyclic framework. The compound's structure features a spiro carbon atom that connects two ring systems: a six-membered oxygen-containing heterocycle and a five-membered cyclopentane ring. This unique structural arrangement contributes to the compound's distinctive chemical behavior and potential biological activity.

Structural Identifiers and Representations

The compound can be represented through various chemical notations that provide insights into its structural composition. The canonical SMILES notation for 6-Oxaspiro[2.5]octan-1-ylmethanamine is C1COCCC12CC2CN, which encodes the connectivity of atoms within the molecule. Similarly, the InChI representation (InChI=1S/C8H15NO/c9-6-7-5-8(7)1-3-10-4-2-8/h7H,1-6,9H2) provides a standardized method for representing the compound's structure . The InChIKey (AZHAYPBYLOQJFW-UHFFFAOYSA-N) offers a condensed, fixed-length representation that facilitates database searches and compound identification .

The spirocyclic structure of this compound presents interesting conformational properties that influence its reactivity and potential interactions with biological targets. The presence of the oxygen atom in the six-membered ring creates an asymmetry in electron distribution, which may affect the compound's behavior in various chemical and biological environments.

Physical and Chemical Properties

Spectroscopic and Analytical Characteristics

The physical and chemical properties of 6-Oxaspiro[2.5]octan-1-ylmethanamine are critical for understanding its behavior in different environments and for analytical purposes. Mass spectrometry data reveals several characteristic adducts that can be formed by this compound. According to predicted collision cross-section data, the compound exhibits distinct m/z values for various adducts: [M+H]+ (142.12265 m/z), [M+Na]+ (164.10459 m/z), [M+NH4]+ (159.14919 m/z), and [M+K]+ (180.07853 m/z) . These values are essential for identifying and quantifying the compound in analytical studies.

The predicted collision cross-section (CCS) values for different adducts range from approximately 131.9 Ų for [M+H]+ to 143.7 Ų for [M+Na]+ . These CCS values provide insights into the three-dimensional structure and conformational properties of the molecule in the gas phase, which can be valuable for analytical techniques such as ion mobility spectrometry.

Synthesis and Chemical Reactions

Synthetic Methodologies

The synthesis of 6-Oxaspiro[2.5]octan-1-ylmethanamine typically involves multi-step organic reactions carefully designed to construct the spirocyclic framework and introduce the amine functionality. Common synthetic approaches utilize solvents like dimethyl sulfoxide and reagents such as sodium azide. The reaction conditions must be optimized to achieve high yields and purity while minimizing side reactions.

A typical synthetic route might involve first constructing the spirocyclic core structure, followed by functionalization to introduce the amine group. This could involve conversion of a carboxylic acid or nitrile precursor to the amine through reduction reactions. The specific choice of reagents and conditions would depend on the desired stereochemistry and the functional group compatibility requirements of the synthetic strategy.

Key Chemical Transformations

The compound's reactivity is largely determined by the presence of the primary amine group and the unique electronic and steric environment created by the spirocyclic structure. The amine functionality serves as a nucleophilic center, enabling various chemical transformations such as acylation, alkylation, and condensation reactions. These transformations can be leveraged to create derivatives with modified properties or to incorporate the compound into larger molecular structures.

The oxygen atom in the spirocyclic framework can also participate in certain reactions, potentially serving as a hydrogen bond acceptor or coordinating with Lewis acids. The rigidity imposed by the spirocyclic structure influences the compound's reactivity by constraining conformational freedom and creating distinct spatial arrangements of reactive centers.

Applications and Research Use

Utility in Organic Synthesis

Beyond its applications in medicinal chemistry, 6-Oxaspiro[2.5]octan-1-ylmethanamine serves as a valuable intermediate in organic synthesis. Its unique spirocyclic structure makes it an interesting building block for constructing more complex molecules with defined three-dimensional architectures. The primary amine group provides a versatile site for chemical elaboration through various transformations, including amide formation, reductive amination, and urea synthesis.

The compound is commercially available from chemical suppliers for research purposes, facilitating its use in diverse synthetic applications. These applications span various fields, including the development of new materials, catalysts, and biologically active compounds. The compound's utility in organic synthesis is enhanced by its well-defined structure and the chemical versatility of the amine functionality.

Comparative Analysis with Related Compounds

Structural Analogs and Derivatives

6-Oxaspiro[2.5]octan-1-ylmethanamine belongs to a broader family of spirocyclic compounds that have attracted interest in various research fields. Structural analogs include the fluorinated derivative [2-(Fluoromethyl)-6-oxaspiro[2.5]octan-2-yl]methanamine, which introduces a fluoromethyl group that can alter the electronic properties and metabolic stability of the compound. Another related compound is 1-Cyano-6-oxaspiro[2.5]octane-1-carboxylic acid, which features a cyano and carboxylic acid functionality instead of the amine group .

The table below summarizes key properties of 6-Oxaspiro[2.5]octan-1-ylmethanamine and related compounds:

CompoundMolecular FormulaMolecular Weight (g/mol)CAS NumberKey Structural Features
6-Oxaspiro[2.5]octan-1-ylmethanamineC8H15NO141.211339128-10-7Basic spirocyclic structure with primary amine
6-Oxaspiro[2.5]octan-1-ylmethanamine hydrochlorideC8H16ClNO177.671384431-19-9Hydrochloride salt of the base compound
[2-(Fluoromethyl)-6-oxaspiro[2.5]octan-2-yl]methanamineC9H16FNO173.23(Not provided)Addition of fluoromethyl group
1-Cyano-6-oxaspiro[2.5]octane-1-carboxylic acidC9H11NO3181.192173996-86-4Cyano and carboxylic acid functionalities

Future Research Directions

Methodological Advances and Structural Modifications

Advances in synthetic methodology may lead to more efficient routes for preparing 6-Oxaspiro[2.5]octan-1-ylmethanamine and its derivatives. These could include catalytic approaches, flow chemistry methods, or biocatalytic strategies that enhance yield, stereoselectivity, or sustainability. Such methodological advances would facilitate access to this compound and its analogs for research purposes.

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